![molecular formula C14H12N2O2S2 B2527986 3-(benciltio)-4H-benzo[e][1,2,4]tiadiazina 1,1-dióxido CAS No. 93533-17-6](/img/structure/B2527986.png)

3-(benciltio)-4H-benzo[e][1,2,4]tiadiazina 1,1-dióxido

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

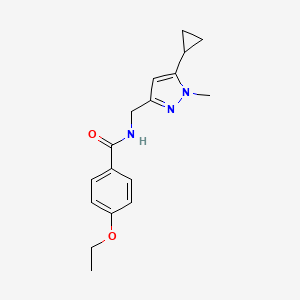

3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a useful research compound. Its molecular formula is C14H12N2O2S2 and its molecular weight is 304.38. The purity is usually 95%.

BenchChem offers high-quality 3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Fungicida

- Hallazgos Específicos:

Efectos Cardiovasculares

- Característica Única: Estos compuestos tienen un enlace N–O exocíclico adicional no accesible a través de rutas sintéticas convencionales .

Modulación de la Liberación de Insulina

Motivo Estructural Farmacéutico

Estrategias de Síntesis Química

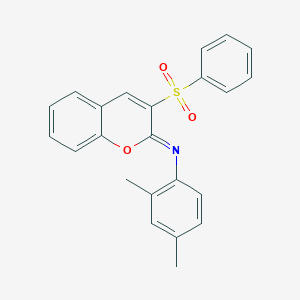

- Ruta de Síntesis: La bromación del grupo 3-metil seguido de sustitución nucleofílica con 3-iodo-1H-pirazolo[3,4-d]pirimidin-4-amina produce los respectivos derivados de yoduro. El acoplamiento de Suzuki con ácidos arílicos boronados produce los derivados de 2H-benzo[e][1,2,4]tiadiazina 1,1-dióxido .

Optimización Estructural

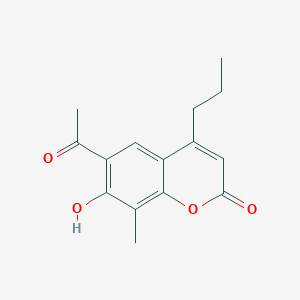

- Modelado: Se utilizó la concentración efectiva (EC50) contra C. arachidicola para construir un modelo CoMSIA, que ayuda al diseño de optimización estructural adicional .

Mecanismo De Acción

Target of Action

It’s structurally related to 1,2,4-benzothiadiazine 1,1-dioxide derivatives, which have been used in human therapy as diuretic and antihypertensive agents . Some derivatives of this compound family have been reported as inhibitors of MRGX2 , a protein involved in various physiological processes.

Mode of Action

Similar compounds, such as 1,2,4-benzothiadiazine 1,1-dioxides, are known to act as atp-sensitive potassium channel openers . This action results in the relaxation of smooth muscle cells in blood vessels, leading to vasodilation and a reduction in blood pressure .

Biochemical Pathways

Related compounds are known to affect the cardiovascular system by opening atp-sensitive potassium channels . This action can lead to a decrease in cellular excitability, reducing the contractility of the heart and relaxing vascular smooth muscle .

Result of Action

Related compounds are known to have cardiovascular and hypertensive effects . They can cause relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure .

Análisis Bioquímico

Biochemical Properties

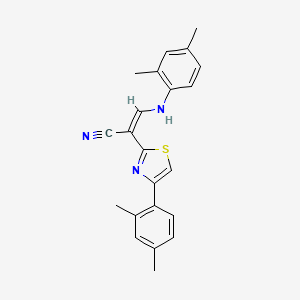

3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to act as an ATP-sensitive potassium channel opener, similar to its pyridyl analogs . By opening these channels, 3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can influence cellular ion balance and signaling pathways. Additionally, it has been observed to inhibit insulin release, highlighting its potential impact on metabolic processes .

Cellular Effects

The effects of 3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as an ATP-sensitive potassium channel opener can lead to changes in cellular ion concentrations, affecting cell signaling and function . Furthermore, the inhibition of insulin release by 3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide suggests its potential impact on glucose metabolism and energy homeostasis .

Molecular Mechanism

At the molecular level, 3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide exerts its effects through specific binding interactions with biomolecules. This compound is known to inhibit the thiazide-sensitive sodium-chloride cotransporter (NCC), which plays a critical role in regulating sodium and chloride reabsorption in the kidneys . By inhibiting NCC, 3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can reduce sodium reabsorption, leading to increased urine output and decreased blood pressure . Additionally, its interaction with ATP-sensitive potassium channels further modulates cellular ion balance and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide remains stable under specific conditions, allowing for prolonged observation of its effects . Degradation over time can lead to reduced efficacy and altered biochemical interactions .

Dosage Effects in Animal Models

The effects of 3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide vary with different dosages in animal models. At lower doses, this compound has been shown to effectively modulate ion channels and reduce blood pressure without significant adverse effects . At higher doses, toxic effects such as electrolyte imbalances and renal dysfunction have been observed . These findings highlight the importance of dosage optimization to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound’s inhibition of the thiazide-sensitive sodium-chloride cotransporter (NCC) affects sodium and chloride reabsorption, influencing overall electrolyte balance and fluid homeostasis . Additionally, its impact on ATP-sensitive potassium channels can alter cellular energy metabolism and ion transport .

Transport and Distribution

Within cells and tissues, 3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its biochemical effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide plays a crucial role in its activity and function. This compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its localization within subcellular structures such as mitochondria or endoplasmic reticulum can influence its interactions with biomolecules and its overall biochemical effects .

Propiedades

IUPAC Name |

3-benzylsulfanyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c17-20(18)13-9-5-4-8-12(13)15-14(16-20)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTHTVGTLJTHCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(Trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol](/img/structure/B2527905.png)

![2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2527907.png)

![ethyl 3-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate](/img/structure/B2527912.png)

![[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate](/img/structure/B2527913.png)

![2-(2-fluorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2527914.png)

![3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/no-structure.png)

![N-(3-morpholinopropyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine dioxalate](/img/structure/B2527920.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2527923.png)

![2-(2-Chloro-6-fluorophenyl)-1-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B2527925.png)

![4,5-Dimethyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2527926.png)